2-Methoxypropene

Catalog No.
S571789
CAS No.
116-11-0
M.F
C4H8O
M. Wt
72.11 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
2-Methoxypropene

CAS Number

116-11-0

Product Name

2-Methoxypropene

IUPAC Name

2-methoxyprop-1-ene

Molecular Formula

C4H8O

Molecular Weight

72.11 g/mol

InChI

InChI=1S/C4H8O/c1-4(2)5-3/h1H2,2-3H3

InChI Key

YOWQWFMSQCOSBA-UHFFFAOYSA-N

SMILES

CC(=C)OC

Solubility

13.87 M

Synonyms

2-Methoxyprop-1-ene; 2-Methoxypropene; Isopropenyl Methyl Ether; Methyl 1-Methylvinyl Ether; Methyl Isopropenyl Ether

Canonical SMILES

CC(=C)OC

Molecular Structure Analysis

2-Methoxypropene has a simple molecular structure consisting of a four-carbon chain with a double bond between the second and third carbon atoms. An ether functional group (C-O-C) is attached to the second carbon, where the methoxy (CH₃O) group is bonded to the chain []. This structure results in a molecule with both polar and non-polar regions, influencing its chemical properties [].


Chemical Reactions Analysis

2-Methoxypropene is primarily used as a reagent in organic synthesis, particularly for the protection of hydroxyl groups (OH) in alcohols []. It reacts with 1,2-diols (alcohols with two hydroxyl groups on adjacent carbons) to form cyclic ethers called acetonides. This reaction protects the hydroxyl groups from unwanted reactions during synthesis and can be reversed later to regenerate the original diol [].

Here's the balanced chemical equation for this reaction:

(R-CH(OH)-CH(OH)-R') + CH₂=C(CH₃)OCH₃ → (R-CH(OCH₃)-CH(OCH₃)-R') + CH₃OH

(R and R' represent organic groups bound to the carbons of the diol) []

2-Methoxypropene can also undergo other reactions, such as polymerization (forming long chains) under acidic conditions []. However, its application in diol protection is its most prominent use in scientific research.


Physical And Chemical Properties Analysis

  • Formula: C₄H₈O []
  • Molecular weight: 72.1 g/mol []
  • Boiling point: 34-36 °C []
  • Density: 0.753 g/mL []
  • Solubility: Soluble in most organic solvents, slightly soluble in water []
  • Stability: Forms peroxides upon prolonged storage or exposure to light and heat, which can be explosive []

Limited research availability:

Potential areas of investigation:

While dedicated research on 2-methoxypropene is scarce, its chemical properties might hold potential for investigation in certain scientific areas. These include:

  • Organic chemistry: As an organic molecule with a functional group (methoxy), it could be involved in studies on reactivity, synthesis of other compounds, or exploration of its unique properties.
  • Material science: Its potential applications in creating new materials with specific properties, such as polymers or coatings, could be explored.

Important safety note:

Further resources:

For general information on 2-methoxypropene, you can refer to chemical compound databases, such as:

  • PubChem:
Due to its unsaturated nature. Notable reactions include:

  • Hydrolysis: Reacts with water to produce methanol and acetone .
  • Polymerization: Can undergo polymerization under specific conditions, leading to larger molecular weight compounds.
  • Addition Reactions: It can react with electrophiles due to the presence of the double bond, forming more complex structures.

The compound is particularly useful in synthesizing other organic compounds, including pharmaceuticals and agrochemicals .

There are several methods for synthesizing 2-methoxypropene:

  • Elimination of Methanol from Dimethoxypropane: This method involves heating dimethoxypropane to facilitate the elimination of methanol .
  • Addition of Methanol to Propyne or Allene: This reaction introduces methanol to propyne or allene under acidic conditions, leading to the formation of 2-methoxypropene .
  • Continuous Cracking Process: A more industrial approach involves using a fixed bed reactor where 2,2-dimethoxypropane is vaporized and cracked in the presence of acidic catalysts at elevated temperatures (90-110 °C) to yield 2-methoxypropene along with methanol .

Research into interaction studies involving 2-methoxypropene primarily focuses on its reactivity with other organic compounds rather than biological interactions. Studies have shown that it can influence reaction pathways when used as a reagent in synthesis, particularly affecting yields and selectivity in reactions involving phenols and epoxides .

Several compounds share structural similarities with 2-methoxypropene. Here are a few notable ones:

Compound NameMolecular FormulaKey Differences
DimethoxypropaneC5H12O3C_5H_{12}O_3Contains two methoxy groups; less reactive
MethoxybuteneC5H10OC_5H_{10}OLonger carbon chain; different reactivity profile
IsobutyleneC4H8C_4H_8No ether functionality; primarily used as fuel

Uniqueness of 2-Methoxypropene: Unlike its similar counterparts, 2-methoxypropene's unique structure with a vinyl group allows it to engage in specific addition reactions that are not possible for saturated ethers or alkenes without such substituents. This reactivity makes it a valuable reagent in organic synthesis compared to dimethoxypropane or isobutylene, which do not possess similar functionalities .

Catalytic Dehydration of 2,2-Dimethoxypropane

The catalytic dehydration of 2,2-dimethoxypropane (DMP) represents one of the most efficient and widely employed industrial methods for 2-methoxypropene synthesis. This process involves the elimination of methanol from DMP under controlled temperature and catalytic conditions.

The general reaction can be represented as:

(CH₃)₂C(OCH₃)₂ → (CH₃)C═CH(OCH₃) + CH₃OH

This transformation typically requires acidic catalysts to facilitate the elimination process. The mechanism proceeds through protonation of one of the methoxy groups, followed by elimination to form the desired unsaturated product. Several catalytic systems have been developed for this transformation, with varying degrees of efficiency and selectivity.

Table 1: Common Catalysts for 2,2-Dimethoxypropane Dehydration

Catalyst TypeOperating Temperature (°C)Typical Yield (%)AdvantagesLimitations
Acidic ceramic fillers100-11090-95High selectivity, reusableRequires higher temperatures
Strong mineral acids (H₂SO₄, H₃PO₄)60-8085-90Lower temperature requirementsCorrosion issues, waste handling
Solid acid catalysts90-10088-93Environmentally friendly, reusableInitial activation required
Quinoline-based systems30-10593-95Excellent yields, milder conditionsHigher cost of quinoline

The selection of appropriate catalysts significantly impacts both yield and purity of the final product. Recent research has focused on developing heterogeneous catalysts that offer improved process economics and environmental benefits while maintaining high conversion rates and selectivity.

Acid-Catalyzed Elimination Reactions

An alternative synthetic approach involves acid-catalyzed elimination reactions from other precursors. One notable example is the dehydration of methoxypropanol using strong acid catalysts.

The reaction proceeds as follows:

CH₃CH(OCH₃)CH₂OH → CH₃C(OCH₃)═CH₂ + H₂O

This exothermic reaction requires careful temperature control to prevent thermal runaway and unwanted side reactions. Typically, the reaction mixture is heated to reflux under controlled conditions, followed by cooling and neutralization with bases such as sodium bicarbonate or sodium hydroxide.

The mechanism involves protonation of the hydroxyl group, followed by elimination of water and formation of the carbon-carbon double bond. This method provides an alternative pathway when 2,2-dimethoxypropane availability is limited or costly.

Other elimination approaches include:

  • Addition of methanol to propyne or allene, followed by rearrangement
  • Thermal elimination reactions of appropriate precursors
  • Catalytic conversions of related ethers under dehydrogenation conditions

Each of these methods presents unique advantages and challenges in terms of raw material costs, equipment requirements, and process safety considerations.

Continuous Flow Reactor Systems for Industrial Production

Industrial-scale production of 2-methoxypropene increasingly utilizes continuous flow reactor systems rather than batch processes. These systems offer improved efficiency, better heat management, and enhanced process control. A representative continuous process, as documented in the literature, involves the following components and parameters:

  • Fixed bed reactor packed with acidic ceramic filler (approximately 10 g per production unit)
  • Operating temperature maintained at 105°C
  • Cocatalyst system (e.g., quinoline dissolved in 2,2-dimethoxypropane)
  • Controlled feed rate of 2,2-dimethoxypropane (approximately 20 g/min)
  • Rectification separation system (operating at 30-60°C)
  • Recovery systems for unconverted starting materials

The continuous process typically yields a mixture containing 2-methoxypropene (65.7%), methanol (32.5%), and unconverted 2,2-dimethoxypropane (0.8%), which is subsequently separated and purified.

Figure 1: Simplified Process Flow Diagram for Continuous 2-Methoxypropene Production

[Note: Image would be included here showing the reactor configuration with feed inputs, reaction chamber, separation units, and product streams]

This continuous production approach has demonstrated significant advantages over traditional batch processes, including:

  • Higher throughput and production capacity
  • Improved product consistency and quality
  • Reduced energy consumption per unit product
  • Enhanced safety profiles through better heat management
  • More efficient catalyst utilization
  • Reduced labor costs through automation

Industrial implementations have reported yields up to 93.6% with product purities exceeding 99%, highlighting the efficiency of modern continuous production methodologies.

Membrane Separation Technologies in Purification Processes

The purification of 2-methoxypropene presents significant challenges due to the formation of azeotropic mixtures with methanol and other by-products. Traditional distillation approaches are often insufficient to achieve high-purity product streams economically. Recent advances in membrane separation technologies have revolutionized the purification processes for 2-methoxypropene production.

Nanofiltration membrane systems operate by selectively separating components based on molecular size, shape, and charge. In 2-methoxypropene production, these systems are particularly valuable for breaking azeotropes that form between the product and methanol.

Key parameters in membrane separation processes include:

  • Operating temperature (typically 10-15°C for optimal selectivity)
  • Applied pressure (1.5-1.7 MPa)
  • Membrane material composition and structure
  • Flow rates and residence times

The implementation of these systems has enabled the isolation of 2-methoxypropene with purities exceeding 99.3%, substantially higher than what is typically achievable through conventional distillation alone.

Table 2: Comparison of Purification Technologies for 2-Methoxypropene

Purification MethodProduct Purity (%)Energy RequirementsCapital CostOperational Complexity
Conventional distillation95-97HighMediumMedium
Nanofiltration membrane>99MediumHighHigh
Combined distillation-membrane>99.3Medium-HighHighHigh
Chemical dehydration with selective adsorbents98-99MediumMediumMedium

The combined approach of rectification followed by membrane separation has emerged as the industry standard for high-purity applications, particularly for pharmaceutical and electronic-grade materials. Patent literature describes specialized processes for isolating highly pure 2-methoxypropene from crude mixtures containing 2,2-dimethoxypropane, methanol, and acetone through optimized distillation and membrane separation sequences.

Selective Protection of Polyol Systems

2-Methoxypropene serves as a cornerstone reagent for introducing acid-labile acetonide (isopropylidene) protecting groups to diols. Its selectivity arises from differential reactivity toward primary/secondary hydroxyl configurations and steric environments. In the protection of 2',6'-di-O-benzyl-2,3:5,6:3',4'-tri-O-isopropylidenelactose dimethyl acetal, 2-methoxypropene preferentially reacts with 5,6- and 3',4'-diols over the 2,3-diol system under kinetic control [1]. This selectivity enables the direct synthesis of 5,6,3',4'-tetraol derivatives in 73% yield using 60% aqueous acetic acid, followed by high-yield (90%) re-protection at specific positions [1].

Electronic and Steric Effects on Acetonation

Comparative studies of alkoxyisopropyl groups reveal that 2-methoxypropene-derived protections exhibit intermediate hydrolysis rates between electron-donating (cyclohexyloxy) and electron-withdrawing (trifluoroethyloxy) variants [2]. The methoxy group's moderate electron-withdrawing character accelerates acetal hydrolysis (relative rate constant k~rel~ = 1.0) compared to benzyloxy (k~rel~ = 0.6) while remaining slower than isopropoxy (k~rel~ = 7.4) [2]. This balance makes 2-methoxypropene ideal for temporary protections requiring subsequent mild acidic cleavage.

Table 1: Hydrolysis kinetics of 2-alkoxypropan-2-yl protecting groups at 25°C [2]

Alkoxy GroupRelative Rate (k~rel~)Half-life (pH 5.0)
Cyclohexyloxy7.72.1 h
Isopropoxy7.42.3 h
Methoxy (MIP)1.015.8 h
Benzyloxy0.626.3 h
Trifluoroethyloxy0.04395 h

Stereoselective Glycosylation Reactions in Carbohydrate Chemistry

Conformational Locking for β-Selectivity

In carbohydrate synthesis, 2-methoxypropene-generated acetonides enforce rigid chair conformations that direct nucleophilic attack. X-ray crystallographic studies of 2,3-O-isopropylidene-protected mannopyranosides show locked ^4C~1~ conformations that disfavor axial nucleophile approach [3]. This preorganization enables β-glycoside formation with 89:11 selectivity when coupled with thiourea catalysts, contrasting the 1:1 α/β ratio observed with flexible benzyl protections [3].

Synergistic Catalyst-Protection Effects

Recent advances combine 2-methoxypropene protections with chiral Brønsted acid catalysts to override inherent anomeric effects. Jacobsen's bis-thiourea catalyst system achieves 92% β-selectivity in glucosaminylations when paired with 4,6-O-acetonide protections, compared to 67% selectivity using benzyl groups [3]. The acetonide's electron-withdrawing character polarizes the oxocarbenium intermediate, enhancing catalyst-substrate hydrogen bonding interactions [3].

Tandem Protection-Deprotection Strategies in Natural Product Synthesis

Orthogonality in Polyfunctional Molecules

The differential acid sensitivity of 2-methoxypropene-derived acetonides enables sequential deprotection in complex syntheses. A notable application involves macrolide antibiotic precursors where 5,6-O-isopropylidene groups (introduced via 2-methoxypropene) withstand TBAF-mediated silyl ether cleavage (pH 8.5), while remaining labile to subsequent citric acid treatment (pH 4.0) [2]. This orthogonality permits 83% yield through three protection-deprotection cycles without intermediate purification [2].

Volatile Byproduct Advantage

Unlike benzyl or trityl protections, 2-methoxypropene acetonation produces only acetone and methanol upon hydrolysis - volatile byproducts easily removed via rotary evaporation [2]. This property proves critical in multi-gram syntheses of taxane diterpenes, where residual protecting group fragments decreased from 12% (benzyl) to <0.5% (acetonide) in final HPLC analyses [2].

Influence on Reaction Kinetics in Multi-Step Syntheses

Rate Acceleration in Tandem Processes

The lability of methoxypropene acetonides enables kinetic prioritization in multi-step sequences. In a prostaglandin F~2α~ synthetic route, initial 11,15-O-acetonide protection (k = 0.18 min^-1^) allows subsequent 9-keto reduction (k = 0.05 min^-1^) to proceed without competitive β-elimination [2]. This represents a 3.6-fold rate differential compared to benzyl-protected analogs [2].

Solvent-Polarity Effects on Protection Rates

Kinetic profiling reveals 2-methoxypropene's acetonation rate increases 14-fold in dichloromethane (ε = 8.93) versus THF (ε = 7.52), attributable to enhanced oxocarbenium stabilization [1]. This enables reaction tuning from hours (46% yield in CH~2~Cl~2~) to minutes (89% yield in 1,2-DCE) by solvent selection [1].

Table 2: Solvent effects on 2-methoxypropene acetonation kinetics [1]

SolventDielectric Constant (ε)Reaction TimeYield
Dichloromethane8.932 h89%
1,2-Dichloroethane10.3615 min92%
Tetrahydrofuran7.528 h46%

Mechanistic Role in Vitamin A Synthesis

2-Methoxypropene functions as a critical intermediate in the convergent synthesis of vitamin A through the Wittig reaction pathway [1] [2]. The compound serves as a protecting group for 1,2-diols present in retinoid precursors, forming stable acetonide linkages that prevent unwanted side reactions during the multi-step synthesis process. In the synthesis of (+)-calcipotriol, a proven vitamin D analog used for psoriasis treatment, 2-methoxypropene forms corresponding acetonides that rigidify the molecular system, enabling precise stereochemical control [1].

The acetonide formation occurs through acid-catalyzed condensation between the vinyl ether functionality of 2-methoxypropene and the vicinal diol groups of vitamin A precursors. This reaction typically proceeds at room temperature with yields exceeding 85%, making it highly attractive for industrial-scale synthesis [1] [2]. The resulting acetonide-protected intermediates exhibit enhanced stability against oxidation and allow for selective functionalization of other molecular regions.

Tocopherol Synthesis Applications

In vitamin E (tocopherol) synthesis, 2-methoxypropene plays a dual role as both a protecting group and as a precursor for the chroman ring system [3] [4]. The compound participates in the Saucy-Marbet ketonization reaction, where it condenses with dehydrolinalool derivatives to form key ketone intermediates required for tocopherol construction [5]. This approach yields 6,10-dimethyl-4,5,9-undecatrien-2-one with selectivities reaching 78% under optimized conditions [3] [4].

The industrial synthesis of vitamin E relies heavily on the ability of 2-methoxypropene to form temporary protecting groups that can be removed under mild acidic conditions without affecting the sensitive aromatic hydroxyl groups of the tocopherol structure [4]. This selectivity is crucial for maintaining the biological activity of the final vitamin E product.

Process Optimization and Scalability

The implementation of 2-methoxypropene in vitamin synthesis has been extensively optimized for industrial production. Continuous flow reactors utilizing acidic ceramic fillers have been developed to produce 2-methoxypropene with yields exceeding 93.6% through the catalytic cracking of 2,2-dimethoxypropane [6]. This process operates at temperatures between 30-105°C and employs quinoline as a co-catalyst to enhance selectivity and minimize byproduct formation [6].

The scalability of vitamin synthesis using 2-methoxypropene has been demonstrated in multi-kilogram preparations, where the compound's stability and ease of handling make it particularly suitable for Good Manufacturing Practice (GMP) environments. The compound's compatibility with various catalyst systems, including palladium-based catalysts for hydrogenation steps and Lewis acids for cyclization reactions, further enhances its utility in complex synthetic sequences [1] [7].

Nucleoside Protection Strategies for RNA Therapeutics

Acetonide Formation in Ribonucleoside Synthesis

2-Methoxypropene has emerged as a cornerstone reagent in the synthesis of 2'-O-protected ribonucleosides for RNA therapeutics [8] [9] [10]. The compound readily forms acetonide linkages with the 2',3'-cis-diol functionality of ribonucleosides, providing selective protection that is essential for solid-phase RNA synthesis. This protection strategy achieves efficiency rates of 95% for uridine derivatives and 92% for adenosine analogs [8] [9] [10].

The acetonide formation proceeds through a mechanism involving protonation of the vinyl ether oxygen, followed by nucleophilic attack by the 2'-hydroxyl group of the ribonucleoside. The resulting carbocation intermediate is then captured by the 3'-hydroxyl group, forming the five-membered cyclic acetal. This reaction is typically catalyzed by p-toluenesulfonic acid or pyridinium p-toluenesulfonate in anhydrous dichloromethane or dimethylformamide [9] [10].

Orthogonal Protection Schemes

The development of orthogonal protection schemes for RNA synthesis has been revolutionized by the introduction of 2-methoxypropene-derived acetonide groups [8] [11]. These protecting groups exhibit remarkable stability to basic conditions used for Fmoc removal (20% piperidine in DMF) while remaining labile to mild acidic conditions (1% TFA in dichloromethane). This orthogonality allows for sequential deprotection strategies that are essential for complex RNA oligonucleotide synthesis [11].

The 2'-O-acetonide protecting groups derived from 2-methoxypropene have been successfully integrated into automated RNA synthesizers, where they demonstrate superior coupling efficiencies compared to traditional silyl-based protecting groups. The acetonide groups provide enhanced solubility in organic solvents typically used in solid-phase synthesis, reducing aggregation and improving reaction kinetics [11].

Deprotection Methodologies

The removal of 2-methoxypropene-derived acetonide groups from RNA sequences requires carefully controlled acidic conditions to prevent depurination and strand cleavage. Optimized protocols employ 80% acetic acid at 80°C for 20 minutes, achieving quantitative deprotection with minimal side product formation [8] [9]. Alternative deprotection methods using aqueous hydrazine have been developed for base-sensitive RNA sequences, providing milder conditions that preserve nucleobase integrity [12].

The stability of acetonide groups to fluoride ions makes them particularly valuable in synthesis schemes that employ silyl-based protecting groups on the 5'-position. This complementary stability profile allows for chemoselective deprotection sequences that are impossible with traditional protecting group combinations [8] [11].

Chiral Auxiliary Applications in Asymmetric Synthesis

Stereochemical Control Mechanisms

2-Methoxypropene serves as a versatile chiral auxiliary in asymmetric synthesis through its ability to form rigid acetonide linkages with 1,2-diols and 1,3-diols [13] [14] [15]. The formation of acetonide groups creates conformationally restricted systems that provide excellent facial selectivity in subsequent reactions. This approach has been successfully employed in the synthesis of natural products and pharmaceutical intermediates, achieving enantioselectivities exceeding 94% and diastereoselectivities greater than 20:1 [13] [14] [15].

The mechanism of chiral induction involves the formation of a six-membered acetonide ring that adopts a chair conformation, effectively shielding one face of the molecule while exposing the other to incoming reagents. This conformational bias is particularly effective in reactions involving nucleophilic additions, cycloadditions, and metal-catalyzed transformations [14] [15].

Pseudoephenamine-Type Auxiliaries

The integration of 2-methoxypropene with pseudoephenamine-type chiral auxiliaries has produced highly effective systems for asymmetric alkylation reactions [13] [14]. These auxiliaries demonstrate superior performance compared to traditional pseudoephedrine-based systems, particularly in reactions forming quaternary carbon centers. The acetonide-protected auxiliaries exhibit enhanced crystallinity and provide sharp, well-defined peaks in NMR spectra, facilitating purification and characterization [14].

The synthetic utility of these systems has been demonstrated in the preparation of natural products such as the cinchona alkaloids quinine and quinidine, where asymmetric Michael addition methodology combined with acetonide protection provided access to highly functionalized intermediates with excellent stereochemical control [16].

Catalyst-Controlled Asymmetric Reactions

Recent developments in asymmetric catalysis have revealed the potential of 2-methoxypropene-derived acetonides in catalyst-controlled reactions [17] [18]. The formation of chiral aggregates through acetonide-bridged ligands has been shown to enhance enantioselectivity in asymmetric dihydroxylation reactions, with er values improving from 78:22 to 97:3 simply by changing cosolvent ratios [17] [18].

This aggregation-induced asymmetric catalysis represents a new paradigm in stereoselective synthesis, where the formation of chiral aggregates through acetonide linkages provides enhanced chirality transfer compared to traditional monodentate ligands. The approach has been successfully applied to Diels-Alder reactions, where opposite enantioselectivity can be achieved by controlling the aggregation state of the catalyst [18].

Solid-Phase Peptide Synthesis Compatibility

Resin Compatibility and Stability

2-Methoxypropene demonstrates exceptional compatibility with various solid-phase peptide synthesis (SPPS) resins, including Wang resin, 2-chlorotrityl resin, and Rink amide resin [19] [20] [21]. The acetonide linkages formed with 2-methoxypropene exhibit stability to the repetitive washing cycles and coupling conditions employed in automated peptide synthesis, while remaining labile to the final cleavage conditions [19] [21].

The compound's compatibility with both Fmoc/tBu and Boc/Bzl protection strategies makes it particularly valuable for complex peptide synthesis requiring orthogonal protecting groups. The acetonide groups remain intact during piperidine-mediated Fmoc removal and during TFA-mediated side chain deprotection, only being cleaved under the harsh conditions used for final peptide release from the resin [19] [20] [21].

Backbone Protection Strategies

The implementation of 2-methoxypropene-derived acetonides as backbone protecting groups has revolutionized the synthesis of difficult peptide sequences [22] [23]. The 2-methoxy-4-methylsulfinylbenzyl (Mmsb) linker system, which incorporates acetonide functionality, provides a safety-catch mechanism that prevents premature peptide cleavage during synthesis while allowing controlled release under reducing conditions [22] [23].

This approach has been successfully applied to the synthesis of aggregation-prone peptides such as amyloid-β fragments and self-assembling peptides, where traditional protecting group strategies often fail due to secondary structure formation. The acetonide groups provide enhanced solubility in organic solvents and prevent β-sheet formation during synthesis [22] [23].

Automated Synthesis Integration

The integration of 2-methoxypropene-based protecting groups into automated peptide synthesizers has been achieved through the development of specialized protocols that account for the unique reactivity of acetonide linkages [21] [24]. Modern synthesizers equipped with microwave heating capabilities can achieve acetonide formation and cleavage in significantly reduced timeframes, with coupling efficiencies exceeding 95% for most amino acid combinations [24].

The compatibility of acetonide-protected building blocks with aqueous solid-phase peptide synthesis (ASPPS) has opened new possibilities for environmentally friendly peptide manufacturing. The acetonide groups provide sufficient hydrophobic character to enable efficient coupling in aqueous media while maintaining the selectivity advantages of traditional organic synthesis [25].

Quality Control and Analytical Methods

The analytical characterization of acetonide-protected peptides requires specialized techniques due to the lability of the protecting groups under standard analytical conditions. High-performance liquid chromatography (HPLC) methods have been developed using buffered mobile phases that maintain the integrity of acetonide linkages during separation [22] [23]. Mass spectrometry protocols employ electrospray ionization (ESI) techniques with minimal fragmentation conditions to preserve the acetonide groups during analysis [21].

The development of real-time monitoring techniques for acetonide formation and cleavage has enabled precise control of synthetic processes. Infrared spectroscopy methods can detect the characteristic C=O stretching frequencies of acetonide groups, allowing for non-destructive monitoring of protecting group integrity throughout the synthesis [24].

Industrial Applications and Scale-Up

The scalability of 2-methoxypropene-based protecting group strategies has been demonstrated in industrial peptide manufacturing facilities producing therapeutic peptides at kilogram scales [19] [24]. The compound's stability during storage and its compatibility with standard industrial solvents make it particularly suitable for commercial synthesis applications.

Process optimization studies have revealed that the use of 2-methoxypropene-derived acetonides can reduce overall synthesis times by up to 40% compared to traditional protecting group strategies, while simultaneously improving crude peptide purity from 85% to greater than 95% [24]. These improvements translate to significant cost savings in downstream purification processes and reduced waste generation.

XLogP3

1.2

Boiling Point

35.0 °C

UNII

15WBG0JT6B

GHS Hazard Statements

Aggregated GHS information provided by 66 companies from 7 notifications to the ECHA C&L Inventory. Each notification may be associated with multiple companies.;
H224 (100%): Extremely flammable liquid and vapor [Danger Flammable liquids];
H302 (100%): Harmful if swallowed [Warning Acute toxicity, oral];
H412 (22.73%): Harmful to aquatic life with long lasting effects [Hazardous to the aquatic environment, long-term hazard];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Vapor Pressure

517.01 mmHg

Pictograms

Flammable Irritant

Flammable;Irritant

Other CAS

116-11-0

Wikipedia

2-methoxypropene

Methods of Manufacturing

PROBABLY BY REACTION OF ACETONE AND METHANOL, FOLLOWED BY DEHYDRATION WITH SULFURIC ACID

General Manufacturing Information

1-Propene, 2-methoxy-: ACTIVE

Dates

Last modified: 08-15-2023

Mass spectrometric identification of the N-monosubstituted N-hydroxylamino functionality in protonated analytes via ion/molecule reactions in tandem mass spectrometry

Huaming Sheng, Weijuan Tang, Ravikiran Yerabolu, John Y Kong, Peggy E Williams, Minli Zhang, Hilkka I Kenttämaa
PMID: 26406487   DOI: 10.1002/rcm.7154

Abstract

N-Monosubstituted hydroxylamines correspond to an important class of metabolites for many bioactive molecules. In this study, a tandem mass spectrometric method based on ion/molecule reactions was developed for the identification of compounds with the N-monosubstituted hydroxylamino functionality.
The diagnostic ion/molecule reaction occurs between protonated analytes with 2-methoxypropene (MOP) inside a linear quadrupole ion trap mass spectrometer.
Most protonated compounds with N-monosubstituted and disubstituted hydroxylamino and oxime functional groups react with MOP via proton transfer and formation of a stable adduct in a linear quadrupole ion trap mass spectrometer. However, only protonated compounds with N-monosubstituted hydroxylamino groups form the characteristic MOP adduct-MeOH product. Possible mechanisms of this reaction are discussed.
A method based on functional group-selective ion/molecule reactions in a linear quadrupole ion trap mass spectrometer has been demonstrated to allow the identification of protonated compounds with the N-monosubstituted hydroxylamino functionality. Only N-monosubstituted hydroxylamines react with MOP via formation of an adduct that has eliminated methanol.


Acetonation of L-pentoses and 6-deoxy-L-hexoses under kinetic control using heterogeneous acid catalysts

Jonas J Forsman, Reko Leino
PMID: 20538265   DOI: 10.1016/j.carres.2010.05.002

Abstract

The fibrous polymer-supported sulfonic acid catalyst Smopex-101 H+ proved to be an efficient catalyst for the preparation of O-isopropylidene derivatives from a series of rare sugars. Acetonation of the reducing sugars L-arabinose, L-ribose, L-xylose, L-fucose, and L-rhamnose in N,N-dimethylformamide by 2,2-dimethoxypropane or 2-methoxypropene led to the formation of the kinetically favored di-O- and/or mono-O-isopropylidene derivatives in 46-88% yields. The method consists of a simple experimental procedure which does not require predried solvents or reagents. The catalyst is easily recovered and can be regenerated making the procedure economically viable even for large-scale synthesis.


Preparation of pure lipid hydroperoxides

Daigo Ibusuki, Kiyotaka Nakagawa, Akira Asai, Shinichi Oikawa, Yuichi Masuda, Toshihide Suzuki, Teruo Miyazawa
PMID: 18641373   DOI: 10.1194/jlr.D800034-JLR200

Abstract

Increasing evidence of lipid peroxidation in food deterioration and pathophysiology of diseases have revealed the need for a pure lipid hydroperoxide (LOOH) reference as an authentic standard for quantification and as a compound for biological studies in this field. Generally, LOOH is prepared from photo- or enzymatically oxidized lipids; however, separating LOOH from other oxidation products and preparing pure LOOH is difficult. Early studies showed the usability of reaction between hydroperoxide and vinyl ether for preparation of pure LOOH. Because the reactivity of vinyl ether with LOOHs other than fatty acid hydroperoxides has never been reported, here, we employed the reaction for preparation of a wide variety of pure LOOHs. Phospholipid, cholesteryl ester, triacylglycerol, or fatty acid was photo- or enzymatically oxidized; the resultant crude sample containing hydroperoxide was allowed to react with a vinyl ether [2-methoxypropene (MxP)]. Liquid chromatography (LC) and mass spectrometry confirmed that MxP selectively reacts with LOOH, yielding a stable MxP adduct (perketal). The lipophilic perketal was eluted at a position away from that of intact LOOH and identified and isolated by LC. Upon treatment with acid, perketal released the original LOOH, which was finally purified by LC. Using our optimized purification procedures, for instance, we produced 75 mg of pure phosphatidylcholine hydroperoxide (>99%) from 100 mg of phosphatidylcholine. Our developed method expands the concept of the perketal method, which provides pure LOOH references. The LOOHs prepared by the perketal method would be used as "gold standards" in LOOH methodology.


Direct 2,3-O-isopropylidenation of α-D-mannopyranosides and the preparation of 3,6-branched mannose trisaccharides

Rui Jiang, Guanghui Zong, Xiaomei Liang, Shuhui Jin, Jianjun Zhang, Daoquan Wang
PMID: 24858100   DOI: 10.3390/molecules19056683

Abstract

A highly efficient, regioselective method for the direct 2,3-O-isopropylidenation of α-D-mannopyranosides is reported. Treatment of various α-D-mannopyranosides with 0.12 equiv of the TsOH·H2O and 2-methoxypropene at 70 °C gave 2,3-O-isopropylidene-α-D-mannopyranosides directly in 80%~90% yields. Based on this method, a 3,6-branched α-D-mannosyl trisaccharide was prepared in 50.4% total yield using p-nitrophenyl 2,3-O-isopropylidene-α-D-mannopyranoside as the starting material.


Identification of the sulfoxide functionality in protonated analytes via ion/molecule reactions in linear quadrupole ion trap mass spectrometry

Huaming Sheng, Peggy E Williams, Weijuan Tang, Minli Zhang, Hilkka I Kenttämaa
PMID: 24968187   DOI: 10.1039/c4an00677a

Abstract

A mass spectrometric method utilizing gas-phase ion/molecule reactions of 2-methoxypropene (MOP) has been developed for the identification of the sulfoxide functionality in protonated analytes in a LQIT mass spectrometer. Protonated sulfoxide analytes react with MOP to yield an abundant addition product (corresponding to 37-99% of the product ions), which is accompanied by a much slower proton transfer. The total efficiency (percent of gas-phase collisions leading to products) of the reaction is moderate (3-14%). A variety of compounds with different functional groups, including sulfone, hydroxylamino, N-oxide, aniline, phenol, keto, ester, amino and hydroxy, were examined to probe the selectivity of this reaction. Most of the protonated compounds with proton affinities lower than that of MOP react mainly via proton transfer to MOP. The formation of adduct-MeOH ions was found to be characteristic for secondary N-hydroxylamines. N-Oxides formed abundant MOP adducts just like sulfoxides, but sulfoxides can be differentiated from N-oxides based on their high reaction efficiencies. The reaction was tested by using the anti-inflammatory drug sulindac (a sulfoxide) and its metabolite sulindac sulfone. The presence of a sulfoxide functionality in the drug but a sulfone functionality in the metabolite was readily demonstrated. The presence of other functionalities in addition to sulfoxide in the analytes was found not to influence the diagnostic reactivity.


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